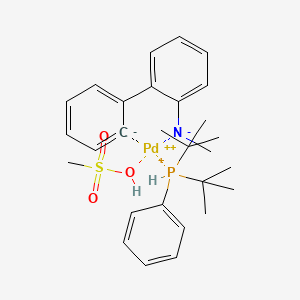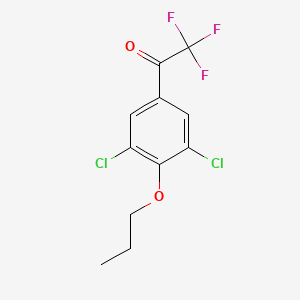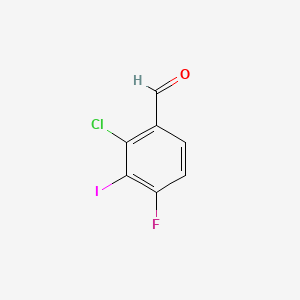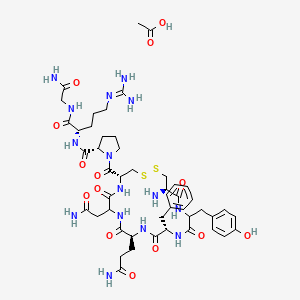
Argipressin acetate (113-79-1(free base))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of argipressin acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc (Fluorenylmethyloxycarbonyl) group is removed using piperidine.
Industrial Production Methods
Industrial production of argipressin acetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Argipressin acetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized.
Reduction: The disulfide bond can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, such as increased or decreased binding affinity to receptors .
Applications De Recherche Scientifique
Argipressin acetate is widely used in scientific research due to its diverse physiological effects. Some key applications include:
Mécanisme D'action
Argipressin acetate exerts its effects by binding to vasopressin receptors, primarily V1 and V2 receptors. The binding to V1 receptors causes vasoconstriction, leading to increased blood pressure. Binding to V2 receptors in the kidneys promotes water reabsorption, reducing urine output and increasing blood volume . The molecular pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxytocin: Another peptide hormone with similar structure but different physiological effects.
Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic properties.
Uniqueness
Argipressin acetate is unique due to its dual vasoconstrictive and antidiuretic activities, making it valuable in both research and therapeutic contexts. Its high affinity for vasopressin receptors and its ability to modulate water retention and blood pressure distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C48H69N15O14S2 |
|---|---|
Poids moléculaire |
1144.3 g/mol |
Nom IUPAC |
acetic acid;(2S)-1-[(4R,10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30?,31-,32?,33-,34-;/m0./s1 |
Clé InChI |
ZHFGXNMADRRGQP-RSHZODHTSA-N |
SMILES isomérique |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canonique |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



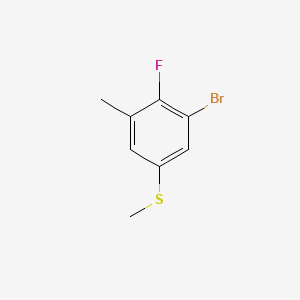
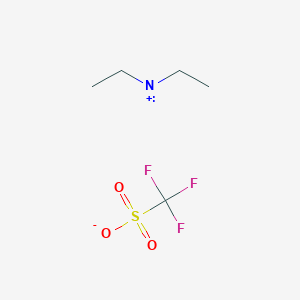
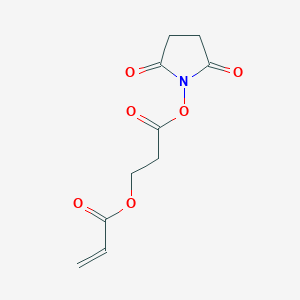
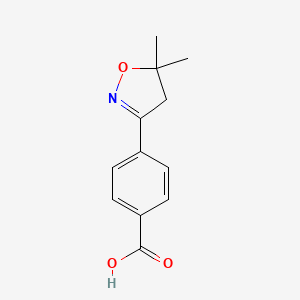
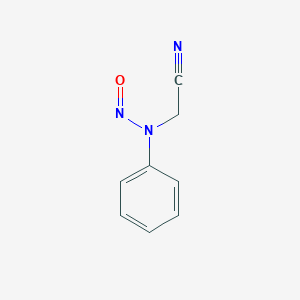
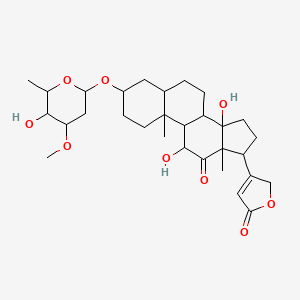
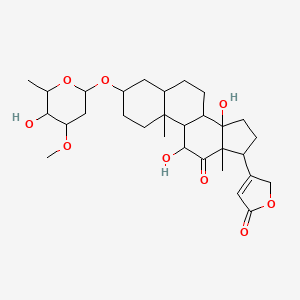
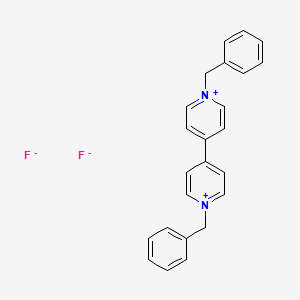
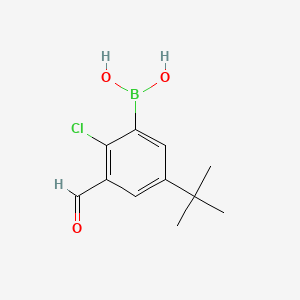
![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)
